Cas no 2172019-88-2 (2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde)

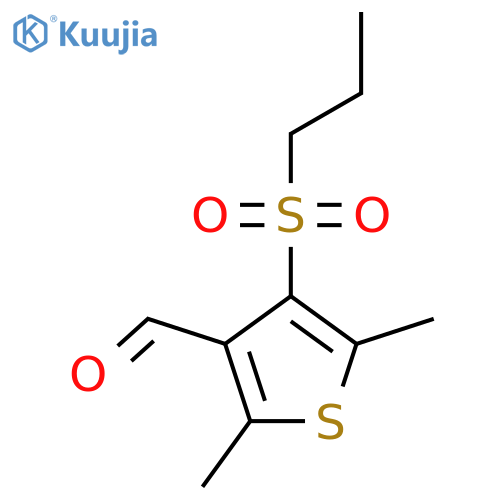

2172019-88-2 structure

商品名:2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde

- 2172019-88-2

- EN300-1609770

-

- インチ: 1S/C10H14O3S2/c1-4-5-15(12,13)10-8(3)14-7(2)9(10)6-11/h6H,4-5H2,1-3H3

- InChIKey: GHRQOSVXSNTTLF-UHFFFAOYSA-N

- ほほえんだ: S(CCC)(C1=C(C)SC(C)=C1C=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 246.03843665g/mol

- どういたいしつりょう: 246.03843665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1609770-0.05g |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 0.05g |

$1308.0 | 2023-06-04 | ||

| Enamine | EN300-1609770-0.1g |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 0.1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1609770-0.5g |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 0.5g |

$1495.0 | 2023-06-04 | ||

| Enamine | EN300-1609770-1000mg |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 1000mg |

$1557.0 | 2023-09-23 | ||

| Enamine | EN300-1609770-50mg |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 50mg |

$1308.0 | 2023-09-23 | ||

| Enamine | EN300-1609770-10000mg |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 10000mg |

$6697.0 | 2023-09-23 | ||

| Enamine | EN300-1609770-500mg |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 500mg |

$1495.0 | 2023-09-23 | ||

| Enamine | EN300-1609770-2500mg |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 2500mg |

$3051.0 | 2023-09-23 | ||

| Enamine | EN300-1609770-5.0g |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 5g |

$4517.0 | 2023-06-04 | ||

| Enamine | EN300-1609770-10.0g |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde |

2172019-88-2 | 10g |

$6697.0 | 2023-06-04 |

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

2172019-88-2 (2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量